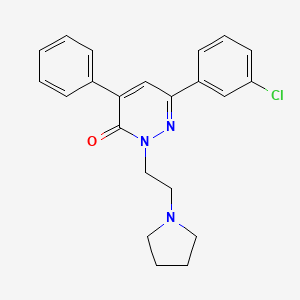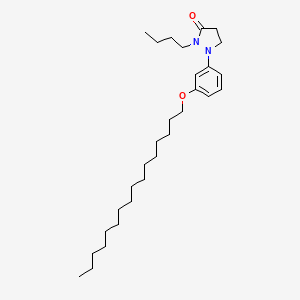
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one is a synthetic organic compound belonging to the pyrazolidinone family This compound is characterized by its unique structure, which includes a butyl group, a hexadecyloxyphenyl group, and a pyrazolidinone core
準備方法
The synthesis of 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one typically involves a multi-step process. One common method includes the reaction of 3-(hexadecyloxy)benzaldehyde with butylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolidinone. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrazolidinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
作用機序
The mechanism of action of 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one can be compared with other similar compounds, such as:
1-Phenyl-3-pyrazolidinone: Known for its use in photographic developers and as an anti-inflammatory agent.
3,5-Pyrazolidinediones: These compounds have been widely used in pharmaceuticals, particularly for their anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its long alkyl chain and aromatic substituent contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
特性
CAS番号 |
131691-73-1 |
|---|---|
分子式 |
C29H50N2O2 |
分子量 |
458.7 g/mol |
IUPAC名 |
2-butyl-1-(3-hexadecoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C29H50N2O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-25-33-28-21-19-20-27(26-28)30-24-22-29(32)31(30)23-6-4-2/h19-21,26H,3-18,22-25H2,1-2H3 |
InChIキー |
IGDZKEGFHUXEER-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2CCC(=O)N2CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


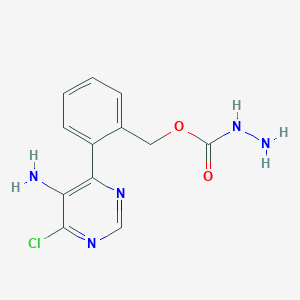
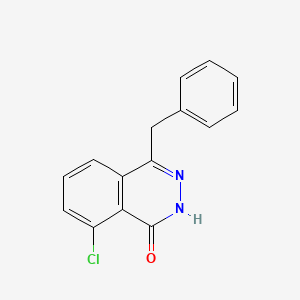

![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12906475.png)
![4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B12906477.png)
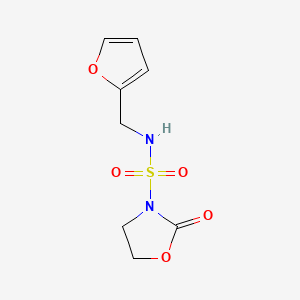
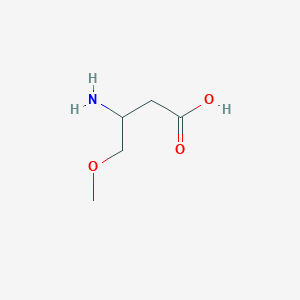

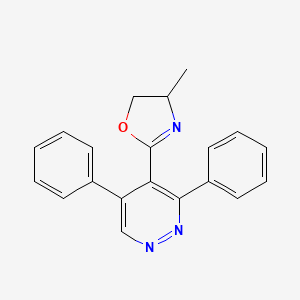

![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
